N-pentylhexanamide
Overview
Description
N-pentylhexanamide is an organic compound with the molecular formula C11H23NO. It belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amino group. This compound is characterized by a pentyl group attached to the nitrogen atom and a hexanoyl group attached to the carbonyl carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-pentylhexanamide can be synthesized through the Beckmann rearrangement of ketoximes. This reaction involves the conversion of ketoximes to amides using reagents such as phenyl dichlorophosphate in acetonitrile at ambient temperature . The reaction proceeds efficiently under mild conditions, yielding the desired amide in moderate to high yields.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the continuous flow method, which allows for the rapid and practical synthesis of N-protected amino ketones. This method utilizes a nucleophilic reaction of Weinreb amides with Grignard or organic lithium reagents under mild conditions . The continuous flow method is advantageous for large-scale production due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-pentylhexanamide undergoes various chemical reactions, including:
Oxidation: The amide group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the amide group can yield primary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Hexanoic acid and pentanoic acid.
Reduction: N-pentylamine and hexylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-pentylhexanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-pentylhexanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to regulate pantothenate biosynthesis by forming a complex with activated aspartate decarboxylase and PanZ, leading to the sequestration of the pyruvoyl cofactor as a ketone hydrate . This interaction disrupts the biosynthesis of coenzyme A, exhibiting antibiotic activity against certain bacteria.
Comparison with Similar Compounds
Similar Compounds
- N-hexylpentanamide
- N-butylhexanamide
- N-pentylbutanamide
Comparison
N-pentylhexanamide is unique due to its specific molecular structure, which influences its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties in terms of solubility, boiling point, and interaction with biological targets. For example, its antibiotic activity is enhanced against certain bacteria due to its ability to form specific complexes that disrupt essential biosynthetic pathways .
Properties
IUPAC Name |
N-pentylhexanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-3-5-7-9-11(13)12-10-8-6-4-2/h3-10H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXMMWUINGKUMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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